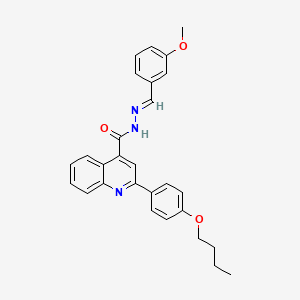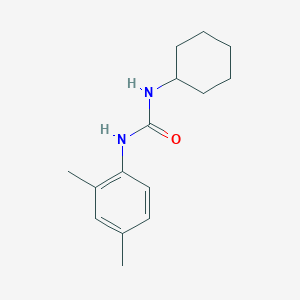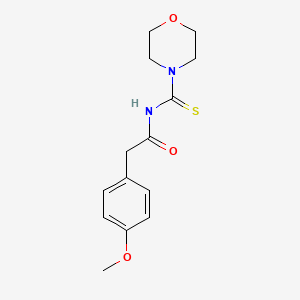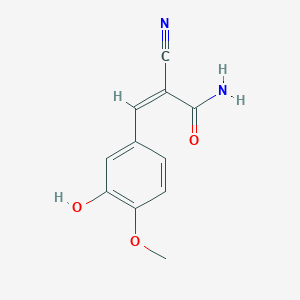![molecular formula C16H15N5O3 B5821664 3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods can provide information about the functional groups present in the molecule and their arrangement.Applications De Recherche Scientifique
Antioxidant Activity
Benzamide compounds have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
Benzamides also show promising antibacterial activity . They have been tested against various gram-positive and gram-negative bacteria, showing potential for development into new antibacterial drugs .
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Both benzamides and indole derivatives have been associated with anticancer activity . They have been used in the treatment of various types of cancer, including breast, lung, and colon cancers .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic activity, making them potential candidates for the development of new antidiabetic drugs .
Industrial Applications
Benzamides are also used in various industrial sectors such as the plastic, rubber industry, and paper industry . They are found in potential biological molecules, such as natural products, synthetic intermediates, and commercial drugs .
Drug Discovery
Amide compounds, including benzamides, have been used extensively in drug discovery . Their wide range of biological activities makes them valuable scaffolds for the development of new therapeutic agents .
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-6-11(7-15(9-14)24-2)16(22)18-12-4-3-5-13(8-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQJWUYQXWAOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)




![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)


![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)